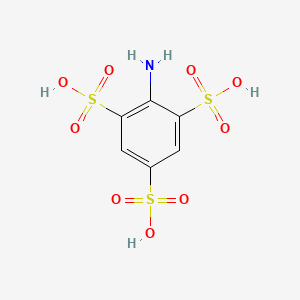

2-Aminobenzene-1,3,5-trisulfonic acid

Description

Structure

3D Structure

Properties

CAS No. |

64755-08-4 |

|---|---|

Molecular Formula |

C6H7NO9S3 |

Molecular Weight |

333.3 g/mol |

IUPAC Name |

2-aminobenzene-1,3,5-trisulfonic acid |

InChI |

InChI=1S/C6H7NO9S3/c7-6-4(18(11,12)13)1-3(17(8,9)10)2-5(6)19(14,15)16/h1-2H,7H2,(H,8,9,10)(H,11,12,13)(H,14,15,16) |

InChI Key |

XGGSABKVDMOUGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)O)N)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Aminobenzene 1,3,5 Trisulfonic Acid

Direct Synthesis Routes to 2-Aminobenzene-1,3,5-trisulfonic Acid

The direct synthesis of this compound is a multi-step process that typically begins with a simple aromatic precursor like benzene (B151609). The sequence of reactions is critical to ensure the correct substitution pattern on the aromatic ring.

The most common pathway to synthesize the target molecule involves a sequential electrophilic aromatic substitution strategy starting with benzene. This approach leverages the directing effects of the substituents introduced in each step.

The initial step is the trisulfonation of benzene to produce 1,3,5-benzenetrisulfonic acid. This reaction is typically carried out using fuming sulfuric acid (oleum), a mixture of sulfuric acid (H₂SO₄) and sulfur trioxide (SO₃). masterorganicchemistry.com The sulfur trioxide, or its protonated form, acts as the potent electrophile required for the substitution. wikipedia.org The first sulfonation proceeds readily, and the introduced sulfonic acid group (-SO₃H) is a deactivating, meta-directing group. This directs the subsequent sulfonation reactions to the meta positions, ultimately leading to the symmetrically substituted 1,3,5-benzenetrisulfonic acid.

Once the trisulfonated intermediate is formed, the next step is nitration. The benzene ring, now heavily deactivated by three electron-withdrawing sulfonic acid groups, requires strong conditions for nitration. A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is used to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org The three sulfonic acid groups direct the incoming nitro group to one of the remaining unsubstituted positions (2, 4, or 6), all of which are equivalent, yielding 2-nitrobenzene-1,3,5-trisulfonic acid. This regioselective nitration is a key advantage of this pathway, as it avoids the competing directing effects that would arise if starting with aniline (B41778).

Table 1: Synthesis Pathway via Sulfonation and Nitration

| Step | Precursor | Reagents | Product | Purpose |

| 1 | Benzene | Fuming Sulfuric Acid (H₂SO₄/SO₃) | 1,3,5-Benzenetrisulfonic acid | Introduction of meta-directing sulfonic acid groups. |

| 2 | 1,3,5-Benzenetrisulfonic acid | Conc. Nitric Acid (HNO₃) / Conc. Sulfuric Acid (H₂SO₄) | 2-Nitrobenzene-1,3,5-trisulfonic acid | Regioselective introduction of the nitro group. |

The final step in the direct synthesis is the reduction of the nitro group of 2-nitrobenzene-1,3,5-trisulfonic acid to an amino group. This transformation converts the nitro-intermediate into the final product, this compound.

Several methods are effective for the reduction of aromatic nitro groups. A common laboratory and industrial method involves the use of a metal and acid, such as tin (Sn) and concentrated hydrochloric acid (HCl). chemguide.co.uk In this reaction, the nitrobenzene (B124822) derivative is typically heated under reflux with the metal-acid mixture. chemguide.co.uk The nitro group is reduced to a phenylammonium ion under the acidic conditions, which is then neutralized in a subsequent step with a base (like sodium hydroxide) to yield the final primary amine. chemguide.co.uk

Another widely used method is catalytic hydrogenation. This involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni), often supported on carbon. This method is known for its high efficiency and for producing clean products, with water being the only byproduct.

Table 2: Common Reduction Methods for 2-Nitrobenzene-1,3,5-trisulfonic acid

| Method | Reducing Agents | Conditions | Key Features |

| Metal-Acid Reduction | Tin (Sn) and Hydrochloric Acid (HCl) | Heating under reflux | Forms an ammonium (B1175870) salt intermediate requiring neutralization. chemguide.co.uk |

| Catalytic Hydrogenation | Hydrogen Gas (H₂) with a metal catalyst (e.g., Pd/C) | Pressurized H₂ atmosphere | High efficiency and clean reaction profile. |

Sulfuric acid and chlorosulfonic acid are fundamental reagents in the synthesis of aromatic sulfonic acids.

Sulfuric Acid (H₂SO₄): In aromatic sulfonation, concentrated sulfuric acid or, more effectively, fuming sulfuric acid (oleum), serves as the source of the electrophile. wikipedia.org The actual electrophilic species is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. masterorganicchemistry.com The reaction is an electrophilic aromatic substitution that is notably reversible. wikipedia.org Sulfuric acid also plays a crucial role as a catalyst in nitration reactions, where it protonates nitric acid to facilitate the formation of the highly reactive nitronium ion (NO₂⁺). libretexts.orglibretexts.org

Chlorosulfonic Acid (ClSO₃H): Chlorosulfonic acid is a highly reactive and effective sulfonating agent. wikipedia.org It can react with aromatic compounds to directly introduce the sulfonic acid group, releasing hydrogen chloride (HCl) as a byproduct. wikipedia.org At lower temperatures, chlorosulfonic acid can react via an equilibrium that generates the electrophile SO₂Cl⁺, which attacks the aromatic ring to produce an aromatic sulfonyl chloride (Ar-SO₂Cl). stackexchange.com This provides a direct route to sulfonyl chloride derivatives, which are important intermediates for synthesizing sulfonamides. researchgate.net Due to its high reactivity, it must be handled with care as it reacts vigorously with water.

Derivatization and Functionalization Strategies of this compound

The presence of both sulfonic acid groups and an amino group allows for a wide range of chemical modifications, making this compound a versatile chemical building block.

The sulfonic acid groups of this compound can be converted into sulfonamides, a functional group of significance in medicinal chemistry. libretexts.org The synthesis of 2-aminobenzene-1,3,5-trisulfonamide (B13994788) is a downstream application of the parent compound. molbase.com

This transformation is typically a two-step process. First, the sulfonic acid groups (-SO₃H) are converted into more reactive sulfonyl chloride groups (-SO₂Cl). This can be achieved using reagents like thionyl chloride (SOCl₂) or chlorosulfonic acid. The resulting intermediate is 2-aminobenzene-1,3,5-trisulfonyl chloride.

The primary amino group (-NH₂) is a key site for functionalization, allowing for the introduction of diverse structural motifs.

Diazotization: A fundamental reaction of primary aromatic amines is diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). unb.cagoogle.com The amino group of this compound is converted into a diazonium salt group (-N₂⁺).

The resulting diazonium salt is a highly valuable synthetic intermediate. It is a weak electrophile that can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds (R-N=N-R'). This azo coupling is the basis for the synthesis of a vast array of azo dyes, where the sulfonic acid groups of the parent molecule ensure water solubility of the final dye.

Alkylation: The amino group can also undergo N-alkylation to form secondary or tertiary amines. Traditional methods often involve reaction with alkyl halides. More modern and atom-economical approaches include hydrogen-borrowing catalysis (also known as borrowing hydrogen), which enables alcohols to be used as alkylating agents. nih.gov In this process, a catalyst, often based on iridium or ruthenium, temporarily oxidizes the alcohol to an aldehyde or ketone. The amine then condenses with the carbonyl compound to form an imine, which is subsequently reduced by the catalyst using the hydrogen "borrowed" from the alcohol. This process forms a new C-N bond and generates water as the only stoichiometric byproduct. nih.gov Such methods could be applied to introduce various alkyl substituents to the amino group of this compound, further expanding its chemical diversity.

Nucleophilic Substitution and Addition Reactions on the Aromatic Ring System

The aromatic ring of this compound is highly electron-deficient due to the presence of three potent electron-withdrawing sulfonic acid (-SO₃H) groups. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SₙAr), a reaction pathway that is typically challenging for unsubstituted benzene. wikipedia.orgchemistrysteps.com

Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr mechanism is favored on aromatic rings that are substituted with strong electron-withdrawing groups, particularly when these groups are positioned ortho and/or para to a leaving group. chemistrysteps.commasterorganicchemistry.com In the case of this compound, the sulfonic acid groups significantly lower the electron density of the benzene ring, thereby activating it for attack by nucleophiles.

The generally accepted mechanism for SₙAr reactions involves a two-step addition-elimination sequence. fiveable.menih.gov

Addition of the Nucleophile: A nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comfiveable.me The negative charge of this complex is delocalized across the aromatic system and is effectively stabilized by the electron-withdrawing sulfonic acid groups.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of a leaving group from the carbon atom that was initially attacked. fiveable.me

In this compound, a sulfonic acid group itself could potentially act as a leaving group, although this is less common than halide leaving groups. The reaction would typically require forcing conditions, such as high temperatures and strong nucleophiles. Potential nucleophiles could include hydroxides, alkoxides, and amines.

| Potential Nucleophile | Potential Product | Reaction Conditions | Notes |

|---|---|---|---|

| Hydroxide (B78521) (OH⁻) | 2-Amino-3,5-disulfo-phenol | High temperature, high pressure | Substitution of one sulfonic acid group. The specific position of substitution would depend on reaction kinetics and thermodynamics. |

| Methoxide (B1231860) (CH₃O⁻) | 2-Amino-3,5-disulfo-anisole | Strongly basic conditions, elevated temperature | Similar to the reaction with hydroxide, leading to an ether product. |

| Ammonia (NH₃) | 1,2-Diamino-3,5-disulfo-benzene | High temperature, high pressure, catalyst may be required | This would lead to the formation of a diaminobenzene derivative. |

Nucleophilic Addition Reactions

While the electron-deficient nature of the ring favors SₙAr, nucleophilic addition without subsequent elimination is less common as it would lead to a loss of aromaticity. Such reactions typically occur under reducing conditions. For instance, catalytic hydrogenation of benzene derivatives can lead to the formation of cyclohexane (B81311) rings. In the case of this compound, high-pressure hydrogenation with catalysts like Raney Nickel or Platinum could potentially reduce the aromatic ring, although this would be a destructive transformation of the core structure.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. The traditional synthesis of aminobenzenesulfonic acids often involves harsh reagents and conditions, such as the use of fuming sulfuric acid (oleum), high temperatures, and metal-based reductions that can generate significant waste. researchgate.netunacademy.com Modern approaches seek to replace these methods with more environmentally benign alternatives.

A common industrial synthesis route for compounds like this compound involves the sulfonation of an aniline precursor or the nitration and subsequent reduction of a sulfonated benzene derivative. wikipedia.org Applying green chemistry principles to these steps can significantly improve the sustainability of the process.

Alternative Sulfonation Methods:

Traditional sulfonation with concentrated or fuming sulfuric acid is highly corrosive and produces significant acid waste. wikipedia.org Greener alternatives focus on using solid acid catalysts or milder sulfonating agents.

Solid Acid Catalysts: Reusable catalysts like silica-supported perchloric acid (SiO₂/HClO₄) or potassium bisulfate (SiO₂/KHSO₄) can be used for the sulfonation of aromatic compounds under solvent-free conditions, often accelerated by microwave irradiation. ajgreenchem.com This approach minimizes waste and allows for catalyst recycling.

Mild Reagents: The use of sodium sulfite (B76179) in an aqueous medium has been explored for the sulfonation of certain aromatic halides, avoiding corrosive reagents and organic solvents. rsc.org

Greener Reduction of Nitro Groups:

The conversion of a nitro group to an amino group is a key step in many syntheses. The classic Béchamp reduction using iron in acidic media generates large amounts of iron oxide sludge. wikipedia.org Catalytic hydrogenation is a much cleaner alternative.

Catalytic Hydrogenation: Using catalysts such as Palladium-on-carbon (Pd/C) or Raney Nickel with hydrogen gas is a highly efficient and clean method for reducing nitroarenes. google.comcommonorganicchemistry.com The catalyst can be recovered and reused, and the only byproduct is water. google.com Patents describe methods for preparing aminobenzenesulfonic acids via catalytic hydrogenation of the corresponding nitrobenzenesulfonic acids, highlighting high yields and product purity with no pollution from waste gas, water, or residues. google.comgoogle.com

| Synthetic Step | Traditional Method | Green Alternative | Environmental Benefit |

|---|---|---|---|

| Sulfonation | Fuming Sulfuric Acid (Oleum) unacademy.com | Solid acid catalyst (e.g., SiO₂/KHSO₄) with NaHSO₃ ajgreenchem.com | Avoids corrosive acid, reusable catalyst, potential for solvent-free conditions. ajgreenchem.com |

| Nitration | Mixed acid (HNO₃/H₂SO₄) | N-nitrosaccharin or other solid nitrating agents | Reduces use of strong, corrosive acids and improves reaction control. |

| Reduction | Iron filings in acid (Béchamp reduction) wikipedia.org | Catalytic Hydrogenation (H₂ with Pd/C or Raney Ni) google.comcommonorganicchemistry.com | High atom economy, avoids metal sludge waste, catalyst is recyclable, water is the only byproduct. google.comcommonorganicchemistry.com |

By integrating these greener methodologies, the synthesis of this compound can be made more sustainable, aligning with the modern imperatives of industrial and pharmaceutical chemistry to minimize environmental impact.

Structural Elucidation and Theoretical Investigations of 2 Aminobenzene 1,3,5 Trisulfonic Acid and Its Analogues

Advanced Spectroscopic Characterization Techniques

The structural verification and analysis of 2-aminobenzene-1,3,5-trisulfonic acid and its analogues rely on a combination of advanced spectroscopic methods. These techniques provide detailed information about the molecular framework, the presence of specific functional groups, and the electronic properties of the compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure by mapping the carbon-hydrogen framework. ubc.ca For a molecule like this compound, ¹H and ¹³C NMR spectra provide definitive evidence for the substitution pattern on the benzene (B151609) ring.

In a typical ¹H NMR spectrum of this compound, the chemical environment of each proton determines its resonance frequency. Due to the symmetrical placement of the sulfonic acid groups, the two protons on the benzene ring (at positions 4 and 6) are chemically equivalent and would be expected to appear as a single signal. The protons of the amino group (-NH₂) would also produce a distinct signal, though its chemical shift can be variable and influenced by the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. encyclopedia.pub Each unique carbon atom in the molecule gives a separate signal. For this compound, six distinct signals would be expected in the aromatic region of the spectrum, corresponding to the six carbons of the benzene ring. The chemical shifts are heavily influenced by the attached functional groups; carbons bonded to the electron-withdrawing sulfonic acid groups would appear at a lower field (higher ppm) compared to those adjacent to the electron-donating amino group. Advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish direct and long-range correlations between protons and carbons, confirming the precise connectivity and finalizing the structural assignment. core.ac.ukresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Note: These are predicted values based on general principles and data from analogous structures. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.5 - 8.5 | Singlet | Aromatic C-H at positions 4 and 6 |

| ¹H | 4.0 - 6.0 | Broad Singlet | Amino (-NH₂) protons |

| ¹³C | ~150 | Singlet | C2 (attached to -NH₂) |

| ¹³C | ~145 | Singlet | C1, C3, C5 (attached to -SO₃H) |

| ¹³C | ~120 | Singlet | C4, C6 (attached to -H) |

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. bellevuecollege.edu Each type of bond absorbs infrared radiation at a characteristic frequency, providing a molecular fingerprint. ubc.ca For this compound, the IR spectrum would exhibit distinct absorption bands corresponding to its primary functional groups.

The key vibrational modes include the N-H stretching of the primary amine, the S=O and O-H stretching of the sulfonic acid groups, and various vibrations associated with the substituted benzene ring. The presence of strong, sharp bands for the symmetric and asymmetric stretching of the S=O bonds is particularly indicative of the sulfonate groups.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 | N-H Stretch | Primary Amine (-NH₂) |

| 3000 - 2500 | O-H Stretch (broad) | Sulfonic Acid (-SO₃H) |

| ~3100 | Aromatic C-H Stretch | Benzene Ring |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1120 | Asymmetric S=O Stretch | Sulfonic Acid (-SO₃H) |

| 1080 - 1010 | Symmetric S=O Stretch | Sulfonic Acid (-SO₃H) |

| 700 - 600 | S-O Stretch | Sulfonic Acid (-SO₃H) |

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene ring. The position and intensity of these bands are influenced by the substituents. The amino group (-NH₂) acts as an auxochrome, typically causing a bathochromic (red) shift and hyperchromic (increased intensity) effect compared to unsubstituted benzene. Conversely, the strongly electron-withdrawing sulfonic acid groups may induce a hypsochromic (blue) shift. The resulting spectrum is a composite of these electronic effects. For instance, the UV spectrum of the related 4-aminobenzenesulfonic acid shows a distinct absorption maximum that is utilized in analytical applications. journalijar.com

While this compound itself is not primarily known for its fluorescence properties, its analogues, such as other aminobenzenesulfonic acids, have been studied for their fluorescence behavior, particularly their interactions with other molecules. Fluorescence spectroscopy can reveal information about binding events and conformational changes. scientific.net

A notable example is the study of the interaction between 4-aminobenzenesulfonic acid and bovine serum albumin (BSA), a model protein. scientific.net In this research, the intrinsic fluorescence of BSA was quenched upon binding with 4-aminobenzenesulfonic acid. This quenching phenomenon allowed for the determination of binding constants (K), the number of binding sites (n), and thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes. scientific.net The results indicated that the binding was spontaneous and primarily driven by van der Waals forces and hydrogen bonds. scientific.net Such studies demonstrate how the fluorescence properties of aminobenzenesulfonic acid structures can be harnessed as probes to investigate molecular interactions, a principle that could be extended to this compound.

Quantum Chemical and Computational Studies

Theoretical and computational chemistry offers profound insights into the molecular properties of this compound that are complementary to experimental data. Methods like Density Functional Theory (DFT) are used to model the electronic structure, predict reactivity, and understand reaction mechanisms at the molecular level. nih.gov

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. mdpi.comnih.gov A small HOMO-LUMO gap suggests high chemical reactivity and polarizability, whereas a large gap implies high stability. nih.gov

For this compound, computational models would predict that the HOMO is primarily localized on the electron-rich portions of the molecule, namely the amino group and the aromatic ring. In contrast, the LUMO would be expected to be distributed over the electron-withdrawing sulfonic acid groups. This separation of electron density between the HOMO and LUMO is characteristic of donor-acceptor systems and is fundamental to the molecule's electronic behavior. nasc.ac.in

The molecular electrostatic potential (MEP) surface is another valuable computational tool that maps the electron density distribution onto the molecular surface. nih.gov The MEP visualizes regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, the MEP would likely show a region of high electron density around the nitrogen atom of the amino group and the oxygen atoms of the sulfonate groups, while the hydrogen atoms of the amino and sulfonic acid groups would be regions of positive potential. nih.govresearchgate.net

Table 3: Representative Quantum Chemical Parameters for Sulfonated Anilines Note: Values are illustrative and based on DFT calculations for analogous structures.

| Parameter | Description | Typical Value Range |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| ΔE (Gap) | HOMO-LUMO Energy Gap | 4.0 to 5.0 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.5 eV |

| Electronegativity (χ) | Electron-attracting power | 3.5 to 4.5 eV |

The electronic structure calculated through quantum chemical methods allows for the prediction of the molecule's reactivity and the most likely pathways for its chemical transformations. The distribution of the frontier orbitals and the MEP map are key to this analysis.

The amino group (-NH₂), being a nucleophilic center with high HOMO density, is a primary site for reactivity. It can readily undergo reactions typical of aromatic amines, such as diazotization upon treatment with nitrous acid. This reaction is a cornerstone of azo dye synthesis, a major application area for aminobenzenesulfonic acids. wikipedia.org The amino group is also susceptible to oxidation. nih.gov

Modeling of Excited-State Proton Transfer (ESPT) in Related Photoacids.

Theoretical modeling of ESPT often involves sophisticated quantum chemical calculations and molecular dynamics simulations. A variety of non-adiabatic mixed quantum-classical (NA-MQC) dynamic methods are employed to picture the proton transfer process in real-time, allowing for the determination of characteristic timescales and the elucidation of reaction mechanisms. One such approach is the ab initio multiple spawning (AIMS) method, which represents the nuclear wave function with partially coupled traveling Gaussian functions. This method has been successfully used to simulate time-resolved ESPT.

Another powerful technique is the Multiconfiguration Time-Dependent Hartree (MCTDH) method. This approach utilizes a vibronic Hamiltonian that includes a pre-selected number of electronic potential energy surfaces (PESs) and nuclear degrees of freedom. For instance, the full-dimensional ML-MCTDH method, encompassing 48 degrees of freedom, has been applied to analyze the interplay between the ESPT reaction and out-of-plane hydrogen torsion in 3-hydroxychromone. Similarly, multimode MCTDH simulations with 25 degrees of freedom have been performed on 3-hydroxychromone and 5-hydroxychromone systems.

To connect theoretical models with experimental observations, such as time-resolved fluorescence spectroscopy, the Lindblad master equation can be used in conjunction with a multilevel vibronic Hamiltonian. This approach has been successfully applied to simulate the quantum dynamics of excited-state intramolecular proton transfer (ESIPT) in molecules like 2-(2′-hydroxyphenyl) benzothiazole (B30560) (HBT) and 10-hydroxybenzo[h]quinoline (B48255) (HBQ). These simulations suggest that the initial ultrafast rise and decay observed in spectroscopic measurements are due to the evolution of the electronic state population occurring simultaneously with the proton wave packet dynamics.

The table below summarizes some key parameters and findings from ESPT modeling in related photoacid systems.

| Compound/System | Modeling Technique | Key Parameters/Degrees of Freedom (DOFs) | Research Focus/Finding |

| 3-Hydroxychromone | ML-MCTDH | 48 DOFs | Analysis of the interplay between ESPT and out-of-plane hydrogen torsion. |

| 3-Hydroxychromone & 5-Hydroxychromone | Multimode MCTDH | 25 DOFs | Simulation of ESPT dynamics. |

| 2-(2′-hydroxyphenyl) benzothiazole (HBT) | Lindblad Master Equation | Multilevel vibronic Hamiltonian | Simulation of time-resolved fluorescence spectroscopy and elucidation of the underlying mechanism. |

| 10-hydroxybenzo[h]quinoline (HBQ) | Lindblad Master Equation | Multilevel vibronic Hamiltonian | Simulation of time-resolved fluorescence spectroscopy and elucidation of the underlying mechanism. |

| Cationic Scaffolds (DADAB.TFA & DATzTz.TFA) | Transient Absorption Spectroscopy (TAS) | Not Applicable | Investigation of rapid Anilinium-to-Azonium (Ano-Azo) ESIPT, revealing lifetimes of excited state absorption and stimulated emission. nih.gov |

These theoretical frameworks provide a robust foundation for predicting and understanding the ESPT dynamics in this compound, should such studies be undertaken. The presence of the amino group and multiple sulfonic acid groups would likely lead to complex excited-state potential energy surfaces and proton transfer pathways.

Formation and Stability of Anionic σ-Complexes.

Anionic σ-complexes, often referred to as Meisenheimer complexes, are important intermediates in nucleophilic aromatic substitution reactions. wikipedia.org They are formed by the addition of a nucleophile to an electron-deficient aromatic ring. The stability of these complexes is highly dependent on the nature of the electron-withdrawing groups on the aromatic ring and the nucleophile. While specific studies on the anionic σ-complexes of this compound are scarce, research on analogous electron-deficient aromatic compounds provides valuable insights into their potential formation and stability.

The presence of multiple strong electron-withdrawing sulfonic acid groups in this compound would significantly lower the electron density of the benzene ring, making it susceptible to nucleophilic attack and favoring the formation of stable anionic σ-complexes. Studies on nitroaromatic compounds, which are also highly electron-deficient, have shown that stable Meisenheimer complexes can be readily formed and, in some cases, isolated. wikipedia.org For example, the reaction of 1,3,5-trinitrobenzene (B165232) with nucleophiles like hydroxide (B78521) or methoxide (B1231860) ions leads to the formation of well-characterized anionic σ-complexes. wikipedia.org

The thermodynamics of Meisenheimer complex formation have been investigated using semiempirical AM1 calculations for a series of progressively more electron-deficient aromatics. researchgate.net These calculations determine the heats of formation (ΔHf) of the aromatic compounds and the corresponding σ-complexes, allowing for the calculation of the heats of complexation (ΔHc). A more negative ΔHc value indicates a more stable complex.

The table below presents calculated heats of formation and complexation for the reaction of various electron-deficient aromatic compounds with hydroxide and methide anions, which serve as models for understanding the stability of anionic σ-complexes.

| Aromatic Compound | Nucleophile | ΔHf (Aromatic) (kcal/mol) | ΔHf (Complex) (kcal/mol) | ΔHc (kcal/mol) |

| Nitrobenzene (B124822) | OH⁻ | 25.1 | -15.2 | -78.4 |

| Nitrobenzene | CH₃⁻ | 25.1 | -2.6 | -80.9 |

| 1,3-Dinitrobenzene | OH⁻ | 12.6 | -41.2 | -91.9 |

| 1,3-Dinitrobenzene | CH₃⁻ | 12.6 | -26.9 | -92.7 |

| 1,3,5-Trinitrobenzene | OH⁻ | 11.0 | -60.8 | -109.9 |

| 1,3,5-Trinitrobenzene | CH₃⁻ | 11.0 | -45.4 | -109.6 |

Data sourced from AM1 calculations. researchgate.net

These data illustrate that as the number of electron-withdrawing groups on the benzene ring increases (from nitrobenzene to 1,3,5-trinitrobenzene), the heat of complexation becomes significantly more exothermic, indicating the formation of more stable anionic σ-complexes. researchgate.net A similar trend would be expected for benzenesulfonic acids. The three sulfonic acid groups in this compound would substantially stabilize the negative charge in the σ-complex through resonance and inductive effects, thus facilitating its formation. The amino group, being an electron-donating group, might have a modest destabilizing effect, but this is likely to be outweighed by the powerful electron-withdrawing nature of the three sulfonic acid groups.

Furthermore, studies on nitroaniline derivatives have shown that even with the presence of an amino group, stable Meisenheimer complexes can be formed with hydroxide ions in aqueous media. researchgate.net This suggests that this compound would readily form anionic σ-complexes with various nucleophiles, which could serve as key intermediates in its chemical transformations.

Coordination Chemistry of 2 Aminobenzene 1,3,5 Trisulfonic Acid

Complexation with Metal Ions: Synthesis and Characterization of Metal-Organic Compounds

The synthesis of metal-organic compounds with 2-aminobenzene-1,3,5-trisulfonic acid typically involves the reaction of the ligand with a suitable metal salt in a solvent, often water, due to the ligand's high solubility. While detailed structural reports for discrete complexes of this specific ligand are not abundant in publicly accessible literature, its ability to form stable complexes is documented, particularly in the context of analytical chemistry.

Synthesis Approaches: The formation of metal complexes can generally be achieved by mixing aqueous solutions of this compound (or its salt form) with a solution of a metal salt (e.g., nitrates, chlorides, or acetates). The reaction conditions, such as pH, temperature, and molar ratio of ligand to metal, are critical factors that can influence the structure and dimensionality of the final product. The pH, in particular, will determine the deprotonation state of the sulfonic acid groups, making the negatively charged sulfonate oxygen atoms available for coordination.

Characterization of Complexes: The characterization of the resulting metal-ligand complexes relies on a combination of spectroscopic and analytical techniques.

UV-Visible Spectroscopy: This technique is particularly useful for confirming complex formation in solution. A shift in the absorption maxima of the ligand upon addition of a metal ion indicates a change in the electronic environment of the aromatic system due to coordination. For instance, studies have shown that this compound forms stable complexes with heavy metal ions like lead (Pb²⁺) and cadmium (Cd²⁺), and this complexation can be monitored using UV-Vis spectroscopy for sensitive detection of these metals in environmental samples. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination mode of the ligand. The coordination of the sulfonate group to a metal ion is expected to cause shifts in the characteristic S=O and S-O stretching frequencies. Similarly, a shift in the N-H stretching or bending vibrations can indicate the involvement of the amine group in coordination.

X-ray Diffraction: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these compounds in the solid state. It can reveal bond lengths, coordination geometries of the metal centers, and the specific roles of the amine and sulfonate groups (i.e., whether they are directly coordinating, bridging, or participating in hydrogen bonding). While specific crystal structures for complexes of this compound are not readily available, data from related sulfonated aromatic ligands show that both direct metal-sulfonate and metal-amine coordination are possible.

The table below summarizes the expected coordination behavior and characterization data based on the known properties of the functional groups and findings from analogous systems.

| Functional Group | Potential Coordination Mode | Expected Spectroscopic Evidence (IR) | Relevant Research Findings |

|---|---|---|---|

| Amine (-NH₂) | Monodentate N-donation | Shift in N-H stretching and bending frequencies | Aromatic amines are known to coordinate to various transition metals, though basicity is reduced by withdrawing groups. |

| Sulfonate (-SO₃⁻) | Monodentate, Bidentate, Bridging, or Non-coordinating (H-bonding) | Shift and splitting of S=O and S-O stretching bands (typically 1250-1000 cm⁻¹) | Sulfonate is a versatile but weak coordinating group, often acting as a hydrogen bond acceptor. Its coordination mode is highly dependent on the metal ion and reaction conditions. |

Supramolecular Assembly via Metal-Ligand Interactions

Beyond the formation of simple discrete molecules, the true structural potential of this compound is realized in the construction of extended supramolecular assemblies. The combination of directional coordination bonds and pervasive hydrogen bonding allows this ligand to act as a versatile building block for creating 1D, 2D, or 3D networks.

Simultaneously, the sulfonate groups are key players in organizing these structures through extensive hydrogen bonding. Even when not directly coordinated to a metal center, the sulfonate oxygens act as excellent acceptors for hydrogen bonds from coordinated water molecules, amine groups on adjacent ligands, or protonated counter-ions. These hydrogen bonds provide a secondary level of structural reinforcement, linking individual coordination polymers into more complex and robust multi-dimensional frameworks. The amine group can also participate as a hydrogen bond donor. This "dual-role" capability of the sulfonate group—acting as both a potential coordination site and a powerful hydrogen-bonding director—is a central theme in the crystal engineering of compounds derived from this ligand.

Applications of 2 Aminobenzene 1,3,5 Trisulfonic Acid in Materials Science

Design and Synthesis of C3-Symmetric Molecular Building Blocks for Advanced Materials

The presence of multiple functional groups—an electron-donating amino group and strongly electron-withdrawing, acidic sulfonic acid groups—on the same benzene (B151609) core creates an electronically sophisticated and reactive molecule. nih.gov The sulfonic acid groups can act as strong hydrogen-bond donors and can be deprotonated to form sulfonate anions that readily coordinate with metal ions. Simultaneously, the amino group can serve as a hydrogen-bond donor/acceptor, a nucleophilic site for further chemical modification, or a basic site for specific interactions. This multi-functionality allows for the synthesis of complex, pre-designed architectures where the final material's properties are encoded in the structure of the initial building block.

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The unique structural and chemical attributes of 2-aminobenzene-1,3,5-trisulfonic acid make it an excellent candidate for use as a linker or "strut" in the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

In the architecture of MOFs and COFs, organic linkers connect metal nodes (in MOFs) or organic nodes (in COFs) to create extended, porous networks. This compound can function as a versatile trigonal linker.

In MOFs: The three sulfonate groups can coordinate with metal ions or clusters, similar to how carboxylate-based linkers like trimesic acid are used. mdpi.com Sulfonate-based linkers are known to form robust bonds with metal centers, often resulting in frameworks with superior thermal and chemical stability compared to their carboxylate counterparts. The amino group can either remain as a functional decoration within the pores of the MOF or participate in coordination, leading to heterofunctional frameworks with tailored properties. rsc.org

In COFs: The amino group is a key reactive site for forming imine-linked COFs, which are known for their high stability. rsc.orgnih.gov By reacting this compound with trialdehydes, a 2D porous network can be formed through Schiff base condensation reactions. nih.gov In this context, the sulfonic acid groups would line the pores of the resulting COF, imparting strong acidity and hydrophilicity to the framework.

The dual functionality of this molecule allows for the creation of complex, hierarchical structures. For instance, the sulfonate groups could bind to one type of metal, while the amino group could be used to anchor a different species or catalyze reactions within the pores.

The C3-symmetric, trigonal planar geometry of this compound directly influences the resulting topology of the porous framework. The use of such trigonal linkers typically leads to the formation of 2D hexagonal networks (honeycomb topology) or specific 3D networks. nih.gov

The properties of the resulting MOF or COF are heavily influenced by the functional groups that decorate the internal pore surfaces.

Acidity and Proton Conductivity: The high density of sulfonic acid groups within the pores creates a strongly acidic environment. This feature is highly desirable for applications in heterogeneous catalysis and for creating proton-conducting materials for devices like fuel cells. The sulfonic acid groups can form well-connected hydrophilic domains that facilitate efficient proton transport.

Adsorption and Selectivity: The basic amino groups and acidic sulfonic acid groups lining the pores can act as specific binding sites for guest molecules. For example, the basic amine sites have a strong affinity for acidic gases like CO2, making such materials promising for carbon capture applications. rsc.org The combination of both acidic and basic sites could lead to materials with high selectivity for separating different types of molecules.

Table 1: Comparison of C3-Symmetric Linkers and Their Impact on Framework Properties

| Linker | Functional Groups | Resulting Framework | Key Properties |

| Trimesic Acid | 3x Carboxylic Acid | MOF-199, MOF-177 | High porosity, gas storage |

| 1,3,5-Tris(1-imidazolyl)benzene | 3x Imidazole | 2D/3D MOFs | Specific network topologies (e.g., (6,3) or (4,4) nets), anion exchange. nih.govresearchgate.net |

| 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine (TAPT) | 3x Amine | Imine-linked COFs | High crystallinity, gas separation. nih.gov |

| This compound | 1x Amine, 3x Sulfonic Acid | Hypothetical MOFs/COFs | High thermal stability, proton conductivity, selective adsorption due to dual functionality. rsc.org |

Role in Polymeric Materials and Nanostructured Architectures

Beyond crystalline frameworks, this compound can be incorporated into non-crystalline or semi-crystalline polymeric materials and self-assembled nanostructures.

The sulfonic acid groups are excellent for designing proton-exchange membranes (PEMs). When integrated into a polymer backbone, these groups can create nanochannels that facilitate the transport of protons, a critical function in fuel cells. The amino group provides a convenient handle for polymerization, allowing it to be covalently bonded into various polymer chains, such as polyamides or polyimides, thereby imparting ionic conductivity to these materials.

Furthermore, molecules with C3 symmetry and strong intermolecular interaction capabilities, such as hydrogen bonding from both -NH2 and -SO3H groups, can self-assemble into highly ordered supramolecular nanostructures on surfaces. nih.govcore.ac.uk Similar to how trimesic acid forms honeycomb networks on graphite (B72142) or metal surfaces, this compound could form 2D patterns stabilized by a network of hydrogen bonds. nih.gov These ordered surfaces have potential applications in nanoelectronics, sensing, and as templates for further molecular assembly.

Development of Functional Materials for Specific Applications

The unique electronic and structural characteristics of this compound make it a promising candidate for the development of advanced functional materials, particularly in the realm of optics and electronics.

The design of materials for applications in organic light-emitting diodes (OLEDs) and non-linear optics (NLO) often relies on specific molecular symmetries and electronic properties. C3-symmetric molecules are particularly interesting for creating octopolar materials, which can exhibit large second-order NLO responses. nih.gov

The structure of this compound features an electron-donating amino group and three powerful electron-withdrawing sulfonic acid groups arranged in a C3-symmetric pattern. This "push-pull" configuration, distributed symmetrically, can lead to a significant change in dipole moment upon electronic excitation, a key requirement for NLO activity. While direct application of this specific molecule may be limited by its salt-like nature, it serves as a model scaffold. Derivatives where the sulfonic acids are converted to sulfone or other electron-accepting groups could be highly effective NLO chromophores or components in OLEDs, where they could function as host materials or emitters featuring thermally-activated delayed fluorescence. nih.gov

Liquid Crystalline Phases

Currently, there is a lack of specific research in publicly available scientific literature detailing the synthesis or characterization of liquid crystalline phases derived directly from this compound. The high density of sulfonic acid groups imparts significant polarity and a propensity for strong intermolecular hydrogen bonding, which may lead to stable crystalline lattices rather than the mesophases characteristic of liquid crystals.

However, in the broader context of materials chemistry, derivatives of aminobenzenesulfonic acids have been successfully incorporated into molecules that exhibit liquid crystalline behavior. For instance, Schiff bases created from monosulfonated anilines, when combined with other mesogenic (liquid crystal-forming) units, have been shown to form smectic A (SmA) phases. In these systems, the sulfonic acid group can play a role in molecular organization and thermal stability. This suggests a potential pathway for future research, where the this compound core could be chemically modified—for example, by esterification of the sulfonic acid groups or by reaction at the amine group—to create novel mesogenic structures.

Molecular Recognition Platforms and Receptors

The highly functionalized structure of this compound makes it a candidate for applications in molecular recognition, particularly for the detection of metal ions. The sulfonic acid groups (-SO₃H) and the amino group (-NH₂) can act as coordination sites for cations.

Detailed research findings indicate that this compound can form stable complexes with certain heavy metal ions. This property has been utilized for the development of chemosensors for environmental monitoring. The binding of a metal ion to the molecule can induce a change in its electronic properties, which can be detected using spectroscopic methods such as UV-Vis spectroscopy. This allows for the sensitive detection of trace amounts of metal ions like lead (Pb²⁺) and cadmium (Cd²⁺) in aqueous samples. The multiple sulfonate groups enhance water solubility and provide strong binding sites, while the aromatic ring can be part of a chromophore system that signals the binding event.

| Target Analyte | Binding Principle | Detection Method | Application |

|---|---|---|---|

| Heavy Metal Ions (e.g., Pb²⁺, Cd²⁺) | Complex formation via amino and sulfonic acid groups | UV-Vis Spectroscopy | Environmental Sensing |

Catalytic Applications of 2 Aminobenzene 1,3,5 Trisulfonic Acid and Its Derivatives

Role as a Brønsted Acid Catalyst in Organic Reactions

Aromatic sulfonic acids are well-established as effective and water-tolerant Brønsted acid catalysts, capable of promoting a wide array of organic transformations. nih.gov The catalytic activity stems from the sulfonic acid group (-SO₃H), which is a strong proton donor. Compounds such as 2-aminobenzene-1,3,5-trisulfonic acid, possessing three such groups, exhibit substantial acidity, making them powerful catalysts for reactions that require protonation of a substrate.

The general mechanism involves the protonation of a reactant by the sulfonic acid, which enhances its electrophilicity and facilitates subsequent reactions like nucleophilic additions, condensations, or rearrangements. scielo.br While traditional mineral acids like sulfuric acid are effective, organic sulfonic acids are often preferred due to their stability and compatibility with organic media. nih.govlookchem.com

Derivatives of aromatic sulfonic acids have been successfully employed in numerous synthetic applications, including:

Esterification and Hydrolysis: Catalyzing the formation and cleavage of esters. nih.gov

Acylation and Acetalization: Facilitating the addition of acyl and acetal (B89532) groups. nih.govnih.gov

Multicomponent Reactions: Serving as efficient catalysts for the one-pot synthesis of complex heterocyclic structures like 1,4-dihydropyridines and quinolines. scielo.br

The development of chiral sulfonic acids has further expanded their utility into asymmetric synthesis, where they can induce stereoselectivity in chemical transformations. nih.govacs.orgnih.gov The presence of both acidic (-SO₃H) and basic (-NH₂) sites in this compound suggests potential for bifunctional catalysis, where both groups participate in the reaction mechanism to enhance efficiency and selectivity.

Heterogeneous Catalysis using Functionalized Supports

A significant advancement in catalysis is the immobilization of homogeneous catalysts onto solid supports, creating heterogeneous systems that combine the high activity of soluble catalysts with the practical benefits of easy separation and recycling. nih.govmdpi.com Derivatives of this compound are prime candidates for this approach, as the amino group provides a convenient anchor for covalent attachment to various supports.

Solid acid catalysts are crucial in green chemistry for replacing corrosive and difficult-to-recover liquid acids. mdpi.comaurak.ac.ae Sulfonic acid groups can be immobilized onto a variety of inorganic supports, including silica (B1680970), mesoporous materials, and magnetic nanoparticles. nih.govnih.govuq.edu.au

A common strategy involves functionalizing the support surface with thiol (-SH) groups, which are then oxidized to sulfonic acid (-SO₃H) groups. nih.govacs.org Alternatively, a molecule like this compound can be grafted onto a pre-functionalized support. For instance, the amino group can react with epoxy or chloromethyl groups on a silica surface to form a stable covalent bond, effectively heterogenizing the catalyst. This method creates a solid material with a high density of accessible, strong Brønsted acid sites. mdpi.com Such catalysts have been successfully used for various transformations, including esterification, condensation, and Friedel-Crafts reactions. nih.govuq.edu.au

The primary advantages of heterogenizing catalysts are the significant improvements in process efficiency and sustainability. mdpi.com Solid-supported catalysts are readily separated from the reaction mixture by simple filtration, which eliminates the need for complex work-up procedures and minimizes product contamination. nih.gov

When immobilized on magnetic cores (e.g., Fe₃O₄ nanoparticles), the catalyst can be recovered with an external magnet, further simplifying the separation process. nih.govresearchgate.net Research has consistently shown that these solid acid catalysts exhibit excellent reusability. They can often be recycled for multiple reaction cycles—in some cases up to ten times—with minimal or no significant loss in catalytic activity. nih.govresearchgate.netresearchgate.net This high degree of recyclability reduces catalyst consumption and waste generation, making chemical processes more economical and environmentally friendly. rsc.org

Below is a table summarizing the performance and recyclability of representative solid-supported sulfonic acid catalysts in various organic reactions.

| Catalyst System | Reaction | Initial Conversion (%) | Conversion after 5 Cycles (%) | Reference |

|---|---|---|---|---|

| Sulfonic acid-functionalized silica nanoparticles | Esterification of linoleic acid | 100 | ~100 | rsc.org |

| Fe₃O₄@C-SO₃H magnetic nanoparticles | Acetalization of benzaldehyde | 88.3 | >85 (after 8 cycles) | nih.gov |

| Fe₃O₄@C-SO₃H core-shell microspheres | Acetalization of benzaldehyde | 99.4 | >99 (after 10 cycles) | researchgate.net |

| Sulfonated lignin-based solid acid | Esterification | 93.97 | ~70 | researchgate.net |

Homogeneous Catalysis by Sulfonated Species

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often leading to high reaction rates and selectivity due to the absence of mass transfer limitations. The high water solubility conferred by its three sulfonic acid groups makes this compound an ideal candidate for a homogeneous Brønsted acid catalyst in aqueous or highly polar solvent systems. chemrxiv.org

A modern approach involves the design of task-specific ionic liquids with sulfonic acid groups integrated into their structure. scielo.brorganic-chemistry.org These Brønsted acidic ionic liquids (BAILs) act as both the solvent and the catalyst, offering a recyclable and environmentally benign reaction medium. They have proven effective in catalyzing multicomponent reactions to produce various nitrogen-containing heterocyclic compounds with high yields. scielo.br The catalyst can often be recovered and reused multiple times without a significant drop in activity. The principle is directly applicable to soluble species like this compound, which can function similarly in polar reaction media.

Applications in Environmental Catalysis and Wastewater Treatment (by analogy with related amino-trisulfonic acids)

Industrial effluents often contain persistent organic pollutants, including sulfonated aromatic compounds from the dye and detergent industries, which are resistant to conventional biological treatment methods. nih.govepfl.ch Catalytic approaches, particularly advanced oxidation processes (AOPs), are promising for the degradation of these recalcitrant molecules. neiu.edu

By analogy with related compounds, derivatives of this compound can be employed in environmental catalysis. The amino group can be used to chelate catalytically active metal ions, while the sulfonic acid groups ensure water solubility or provide a means to anchor the complex to a support. For example, amino-functionalized materials have been used to immobilize enzymes or create metal complexes for the removal of persistent organic pollutants like bisphenol A and various dyes. nih.gov

Catalytic systems are being developed for the targeted removal of specific classes of environmental contaminants. Catalytic sulfate (B86663) radical-based AOPs (cSR-AOPs), for instance, are effective for degrading a wide range of pollutants. elsevierpure.com These processes use a catalyst to activate precursors like peroxymonosulfate (B1194676) (PMS) or peroxydisulfate (B1198043) (PDS) to generate highly reactive sulfate radicals (SO₄•⁻), which then oxidize the contaminants.

Functionalized materials analogous to derivatives of this compound could serve as catalysts or catalyst supports in such systems. The presence of both amino and sulfonic acid groups could enhance catalytic activity or improve the interaction between the catalyst and target pollutants. Such systems have shown efficacy in degrading a variety of contaminants found in wastewater.

The table below lists common contaminants and catalytic methods that could be adapted using functionalized amino-trisulfonic acids.

| Contaminant Class | Specific Examples | Potential Catalytic Method | Reference |

|---|---|---|---|

| Azo Dyes | Acid Orange 7, Methylene Blue | Catalytic Sulfate Radical AOPs | elsevierpure.com |

| Phenolic Compounds | Bisphenol A, 2,4-dichlorophenol | Enzymatic Catalysis on Functionalized Supports | nih.gov |

| Pharmaceuticals | Tetracycline, Sulfamethoxazole, Acetaminophen | Catalytic Sulfate Radical AOPs | elsevierpure.com |

| Herbicides | Atrazine | Catalytic Sulfate Radical AOPs | elsevierpure.com |

Mechanisms of Catalytic Degradation Processes

While this compound is primarily recognized as a crucial intermediate in the synthesis of various dyes and pharmaceuticals, its inherent chemical properties, and those of its derivatives, suggest potential roles in catalytic degradation processes. Direct research on this specific compound as a catalyst for degradation is limited; however, the mechanisms can be inferred from studies on related sulfonated aromatic compounds and the fundamental principles of catalysis. The presence of both amino and sulfonic acid groups on the benzene (B151609) ring allows for a variety of catalytic functions, primarily centered around advanced oxidation processes (AOPs) and photocatalysis.

The catalytic degradation mechanisms involving aminobenzenesulfonic acids and their derivatives can be broadly categorized into processes driven by hydroxyl radicals, sulfate radicals, and photocatalytic electron-hole pair generation. These mechanisms are pivotal in the breakdown of persistent organic pollutants in wastewater.

A key pathway in the degradation of organic pollutants is through the generation of highly reactive hydroxyl radicals (•OH). While this compound itself is not a classic Fenton or photo-Fenton catalyst, its derivatives, particularly when complexed with transition metals, can participate in such reactions. The sulfonic acid groups can enhance the solubility and stability of these metal complexes in aqueous solutions.

The generalized mechanism for a Fenton-like process involving a metal complex (M) of a derivative of this compound can be described as follows:

Initiation: The metal center (e.g., Fe²⁺) reacts with hydrogen peroxide to generate hydroxyl radicals.

M²⁺ + H₂O₂ → M³⁺ + •OH + OH⁻

Propagation: The generated hydroxyl radicals attack the target organic pollutant (P), leading to its degradation through a series of oxidation reactions.

•OH + P → P• + H₂O

P• + O₂ → POO•

POO• → Degradation Products (e.g., smaller organic acids, CO₂, H₂O)

Regeneration of the Catalyst: The oxidized metal ion is reduced back to its initial state, allowing the catalytic cycle to continue.

M³⁺ + H₂O₂ → M²⁺ + •OOH + H⁺

The amino group on the benzene ring can also influence the catalytic activity by modulating the electron density of the aromatic system and the coordination environment of the metal center.

Sulfonated aromatic compounds can play a role in sulfate radical-based AOPs. Sulfate radicals (SO₄•⁻) are powerful oxidizing agents that can be generated from the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (HSO₅⁻). While the sulfonated aniline (B41778) derivative may not directly generate the sulfate radicals, it can influence the reaction environment. For instance, the degradation of aniline pollutants by sulfate radicals can be affected by the presence of other phenolic compounds, which can either inhibit or promote the degradation process. nih.gov

The mechanism of degradation by sulfate radicals follows a similar pattern to that of hydroxyl radicals:

Generation of Sulfate Radicals: Persulfate is activated by heat, UV light, or a transition metal catalyst.

S₂O₈²⁻ + activator → 2 SO₄•⁻

Attack on Pollutant: The sulfate radical attacks the organic pollutant.

SO₄•⁻ + P → P• + SO₄²⁻

Further Reactions: The resulting organic radical undergoes further oxidation and degradation.

The sulfonic acid groups on a catalyst derived from this compound could potentially influence the efficiency of these processes by affecting the solubility of the reactants and the stability of intermediates.

Photocatalysis is another significant degradation mechanism where derivatives of this compound could be employed, particularly when incorporated into larger structures like covalent organic frameworks (COFs) or metal-organic frameworks (MOFs). mdpi.com These materials can act as semiconductors, which, upon absorption of light, generate electron-hole pairs that drive redox reactions.

The general mechanism of photocatalytic degradation is as follows:

Light Absorption: The photocatalyst absorbs photons with energy equal to or greater than its band gap, creating an electron-hole pair (e⁻-h⁺).

Photocatalyst + hν → e⁻ + h⁺

Generation of Reactive Species: The photogenerated electrons and holes react with water and oxygen to produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻).

h⁺ + H₂O → •OH + H⁺

e⁻ + O₂ → •O₂⁻

Degradation of Pollutants: These highly reactive species attack and degrade the organic pollutants.

ROS + P → Degradation Products

The aromatic structure and the presence of amino and sulfonic acid groups in a derivative of this compound can be tailored to tune the light-absorbing properties and the efficiency of charge separation in the photocatalyst.

Below is a table summarizing the key reactive species and their roles in the different catalytic degradation mechanisms.

| Mechanism | Primary Reactive Species | Role of Catalyst/Derivative | Typical Pollutants Degraded |

| Hydroxyl Radical-Based AOPs | Hydroxyl Radical (•OH) | Formation of metal complexes to catalyze •OH generation. | Dyes, phenols, pharmaceuticals |

| Sulfate Radical-Based AOPs | Sulfate Radical (SO₄•⁻) | Influencing the reaction environment and reactant solubility. | Aniline, sulfonamides, pesticides |

| Photocatalysis | Electron-hole pairs, •OH, •O₂⁻ | Acting as a light-absorbing component in a larger photocatalytic structure. | Azo dyes, organic solvents |

The following table details some research findings on the degradation of related compounds, which can provide insights into the potential catalytic applications of this compound derivatives.

| Catalyst/System | Pollutant | Key Findings on Mechanism |

| Covalent Organic Framework-based Photocatalysts | Methylene Blue, Rhodamine B | Degradation is driven by the generation of hydroxyl radicals, superoxide radicals, and holes upon light absorption by the COF. mdpi.com |

| Thermally Activated Peroxydisulfate | Aniline and Sulfamethoxazole | Degradation occurs via sulfate radicals. The presence of phenols can inhibit degradation by repairing aniline cationic radicals. nih.gov |

| Micrococcus glutamicus | C.I. Reactive Green 19A (a sulfonated diazo dye) | Biodegradation involves oxidoreductive enzymes, leading to the breakdown of the dye into non-toxic metabolites. nih.gov |

Applications in Dye Chemistry and Pigments

Precursor and Intermediate in Azo Dye Synthesis

2-Aminobenzene-1,3,5-trisulfonic acid is primarily utilized as an intermediate in the production of azo dyes. Azo dyes, which are characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic colorants. nih.gov The synthesis of these dyes typically involves a two-step process: diazotization followed by azo coupling. nih.govunb.ca

In this process, the primary aromatic amino group (-NH₂) of this compound is converted into a highly reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0–5 °C) using sodium nitrite (B80452). nih.govnih.gov The resulting diazonium salt is an electrophile that is then reacted with a coupling component—an electron-rich nucleophile such as a phenol (B47542), naphthol, or another aromatic amine. nih.gov This second step, known as the coupling reaction, forms the stable azo bridge that defines the chromophore and is responsible for the dye's color. nih.gov

The trifunctional nature of this compound allows it to be incorporated as a key intermediate for a variety of dye classes. Its use as a precursor is exemplified in the production of several commercially significant dyes, where it forms the diazo component of the final structure.

Table 1: Examples of Dyes Derived from this compound

| Dye Name | Dye Class | Coupling Component (Example) | Resulting Color Shade (Typical) |

|---|---|---|---|

| Reactive Brown 45 | Reactive Dye | Trichlorotriazine derivatives | Brown |

| Acid Yellow 19 | Acid Dye | Naphthol derivatives | Yellow |

| Reactive Red 180 | Reactive Dye | Substituted Naphthol | Red |

This table provides illustrative examples of dye classes and the typical color shades produced when this compound is used as a precursor.

Influence of Sulfonic Acid Groups on Dye Solubility and Chromatic Properties

The three sulfonic acid (–SO₃H) groups on the benzene (B151609) ring of this compound are fundamental to the performance of the dyes derived from it. These groups are known as auxochromes, or "color helpers." nih.gov While not chromophores themselves, they significantly modify the physical and spectroscopic properties of the dye molecule. nih.gov

The most critical function of the sulfonic acid groups is to impart high water solubility to the final dye molecule. tandfonline.com Most organic dye structures are inherently hydrophobic, but for many applications, particularly in textile dyeing, solubility in aqueous media is essential. nih.gov The sulfonic acid groups are highly polar and ionize in water to form sulfonate ions (–SO₃⁻), which can engage in strong ion-dipole interactions with water molecules, thereby rendering the large dye molecule soluble. tandfonline.com The presence of three such groups ensures excellent solubility, which is crucial for uniform application in dyeing processes.

Beyond solubility, sulfonic acid groups also influence the chromatic properties of the dye. As powerful electron-withdrawing groups, they can modulate the electronic distribution within the conjugated system of the chromophore. nih.gov This alteration of the electronic environment affects the energy gap between the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Consequently, this can shift the wavelength of maximum light absorption (λmax), leading to changes in the observed color. nih.govtandfonline.com The number and position of these groups on the aromatic rings of an azo dye can fine-tune its shade and other coloristic properties. tandfonline.com

Table 2: Effect of Sulfonation on Dye Properties

| Property | Unsulfonated Aromatic Amine Precursor | This compound Precursor |

|---|---|---|

| Water Solubility | Low to Insoluble | High |

| Dyeing Application | Primarily for disperse dyes (for synthetic fibers) or pigments | Suitable for acid and reactive dyes (for natural fibers like wool, silk, cotton) |

| Interaction with Fibers | Relies on physical dispersion | Forms ionic bonds (acid dyes) or covalent bonds (reactive dyes) with fiber |

| Chromatic Effect | Color determined solely by the core chromophore | Color is modified (often shifted) by the electron-withdrawing nature of the sulfonate groups |

Chromophore Design and Spectroscopic Properties of Derived Dyes

The structure of this compound makes it an integral component in sophisticated chromophore design. A chromophore is the part of a molecule responsible for its color, arising from a system of conjugated double bonds that absorb light in the visible spectrum. nih.govnih.gov In the azo dyes derived from this compound, the core chromophore is the aromatic azo system (Ar–N=N–Ar').

The design of a functional dye involves creating a "push-pull" system within the chromophore. This typically consists of an electron-donating group (the "push") and an electron-withdrawing group (the "pull") at opposite ends of the conjugated system. This arrangement decreases the HOMO-LUMO energy gap, shifting the absorption of light to longer wavelengths (a bathochromic shift), which results in deeper colors (e.g., from yellow to red to blue).

When this compound is used, its amino group (after conversion to the azo bridge) and the benzene ring act as part of the conjugated system. The three strongly electron-withdrawing sulfonic acid groups exert a powerful "pull" effect. This intrinsic property allows dye chemists to pair it with coupling components containing strong electron-donating groups (like hydroxyl or amino groups) to create highly efficient, strong chromophores with predictable spectroscopic properties. researchgate.net

The resulting dyes exhibit distinct absorption spectra. The position of the maximum absorption peak (λmax) and the intensity of the absorption (molar extinction coefficient, ε) are key parameters that define the color and strength of the dye. ajol.info Dyes derived from this trisulfonated amine are designed to have high molar extinction coefficients, meaning they are very efficient at absorbing light and can produce strong, vibrant colors. sciencepub.net

Table 3: Illustrative Spectroscopic Data for Azo Dyes

| Azo Dye Structural Feature | Electron-Donating Group (on Coupler) | Electron-Withdrawing Group (on Diazo Component) | Typical λmax Range (nm) | Observed Color |

|---|---|---|---|---|

| Simple Azobenzene | None | None | ~440 | Yellow |

| Aminoazobenzene | -NH₂ (Weak Donor) | None | ~460-480 | Orange |

| Hydroxyazobenzene with Sulfonic Acids | -OH (Strong Donor) | -SO₃H (Strong Acceptor) | ~490-530 | Red |

This table illustrates the general principles of how electron-donating and -withdrawing groups, such as those in derivatives of this compound, affect the absorption maximum and thus the color of azo dyes.

Q & A

Q. Methodological Guidance

- Thermogravimetric analysis (TGA) : Conduct under inert (N2) and oxidative (O2) atmospheres to distinguish between decomposition and sublimation.

- In situ XRD : Monitor structural changes during heating to identify phase transitions or framework collapse .

How can isotopic labeling (e.g., <sup>15</sup>N, <sup>34</sup>S) aid in mechanistic studies of reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.